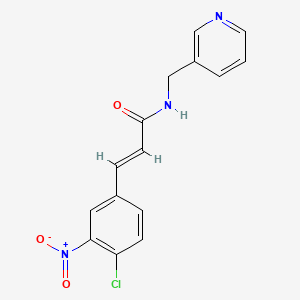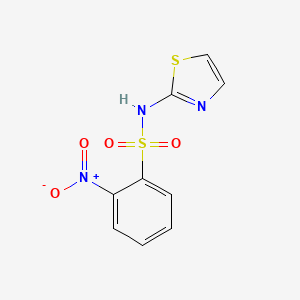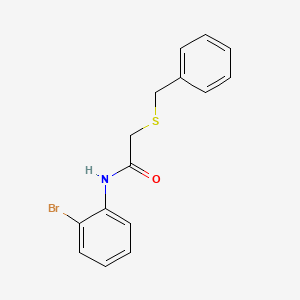
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate, also known as MEBCI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 337.38 g/mol. In
Wirkmechanismus
The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is not yet fully understood. However, it has been proposed that methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is easily synthesized using simple chemical reactions and is relatively inexpensive compared to other compounds with similar properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also have low toxicity towards cancer cells, which may limit its effectiveness as an anticancer agent.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. One potential direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also be studied for its potential as a drug delivery system due to its unique chemical structure. In addition, further studies may be conducted to optimize the synthesis method and improve the bioavailability of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. Overall, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown promising results in scientific research and has the potential to be a valuable tool for various applications.
Synthesemethoden
The synthesis of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate involves the reaction between 1H-indole-3-carboxylic acid and 4-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Eigenschaften
IUPAC Name |
methyl 1-(4-ethoxybenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-14-10-8-13(9-11-14)18(21)20-12-16(19(22)23-2)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMLOPGRLIZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)
![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)





